Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester
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Overview
Description
Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester, also known as imidazoleacetic acid ethyl ester or glycyl-l-histidyl-l-lysine-Cu(II), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antioxidant Properties
Compounds with hydroxy functionalities, similar to the one in Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester, often exhibit antioxidant properties. Hydroxycinnamates, for instance, are known for their in vitro and in vivo antioxidant activities, which are crucial in mitigating oxidative stress and potential application in preserving food and pharmaceuticals (Shahidi & Chandrasekara, 2010).
Biotechnological Applications
The ester functional group in Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester suggests its potential in biotechnological applications. Ester compounds are often used as substrates or intermediates in biotechnological processes, such as the production of biodegradable polymers and various chemicals from lactic acid (Gao, Ma, & Xu, 2011).
Environmental Impact Studies
Parabens, structurally related to esters, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of chemical compounds, including their biodegradability and potential as endocrine disruptors (Haman et al., 2015).
Chemical Modification and Synthesis
Esters are pivotal in chemical synthesis, including the modification of natural products and the creation of new materials with desired properties. The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an example, showcasing the versatility of ester functional groups in creating advanced chemical products (Sevostyanova & Batashev, 2023).
Future Directions
The field of imidazole derivatives is a vibrant area of research, with new synthetic methods and applications being developed2. Future challenges include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, due to the preponderance of applications to which this important heterocycle is being deployed2.
properties
IUPAC Name |
ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRHQLSSLNLGFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN1C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590467 |
Source
|
Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester | |
CAS RN |
917202-03-0 |
Source
|
Record name | Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917202-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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